molecular formula C11H10N2O2 B13182435 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde

5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde

Cat. No.: B13182435
M. Wt: 202.21 g/mol
InChI Key: ADRSYLMWJGGODP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: 5-(3,5-Dimethylisoxazol-4-yl)nicotinic acid.

    Reduction: 5-(3,5-Dimethylisoxazol-4-yl)nicotinyl alcohol.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression. By inhibiting these proteins, the compound can modulate gene expression and exert anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde is unique due to its combination of the isoxazole ring and nicotinaldehyde moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bromodomain-containing proteins makes it a valuable compound for therapeutic research, particularly in cancer treatment .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-7-11(8(2)15-13-7)10-3-9(6-14)4-12-5-10/h3-6H,1-2H3

InChI Key

ADRSYLMWJGGODP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CN=CC(=C2)C=O

Origin of Product

United States

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